1-[(2R,4R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
3’-b-Amino-2’,3’-dideoxy-5’-O-methoxy trityluridine is a nucleoside analog with significant antiviral properties. It is a modified form of uridine, where specific functional groups have been altered to enhance its biological activity. This compound has a molecular formula of C29H29N3O5 and a molecular weight of 499.56 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-b-Amino-2’,3’-dideoxy-5’-O-methoxy trityluridine typically involves multiple steps, starting from a suitable uridine derivative. The key steps include:
Protection of the 5’-hydroxyl group: This is often achieved using a methoxytrityl (MTr) group.
Deoxygenation at the 2’ and 3’ positions: This step involves the removal of hydroxyl groups to form the dideoxy structure.
Introduction of the amino group at the 3’ position: This is typically done through nucleophilic substitution reactions.
Deprotection of the 5’-hydroxyl group: The final step involves the removal of the MTr group to yield the desired compound
Industrial Production Methods
Industrial production of 3’-b-Amino-2’,3’-dideoxy-5’-O-methoxy trityluridine follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3’-b-Amino-2’,3’-dideoxy-5’-O-methoxy trityluridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group or other functional groups.
Reduction: This can be used to reduce any oxidized forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are often employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
3’-b-Amino-2’,3’-dideoxy-5’-O-methoxy trityluridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a tool for studying nucleic acid interactions and enzyme mechanisms.
Medicine: The compound has shown promise in antiviral therapies, particularly against retroviruses.
Industry: It is used in the production of antiviral drugs and as a research reagent
Mechanism of Action
The mechanism of action of 3’-b-Amino-2’,3’-dideoxy-5’-O-methoxy trityluridine involves its incorporation into viral DNA or RNA, leading to chain termination. This inhibits viral replication and reduces the viral load. The compound targets viral polymerases and other enzymes involved in nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog used in antiviral therapy.
2’,3’-Dideoxyinosine (ddI): A similar compound with antiviral properties.
2’,3’-Dideoxycytidine (ddC): Used in the treatment of HIV/AIDS
Uniqueness
3’-b-Amino-2’,3’-dideoxy-5’-O-methoxy trityluridine is unique due to its specific modifications, which enhance its antiviral activity and reduce toxicity compared to other nucleoside analogs. Its methoxytrityl group provides additional stability and specificity in biological systems .
Properties
Molecular Formula |
C29H29N3O5 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
1-[(2R,4R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H29N3O5/c1-35-23-14-12-22(13-15-23)29(20-8-4-2-5-9-20,21-10-6-3-7-11-21)36-19-25-24(30)18-27(37-25)32-17-16-26(33)31-28(32)34/h2-17,24-25,27H,18-19,30H2,1H3,(H,31,33,34)/t24-,25-,27-/m1/s1 |
InChI Key |
LAZWXEWQXFLZKY-RGSZASNESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@@H](C[C@@H](O4)N5C=CC(=O)NC5=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(CC(O4)N5C=CC(=O)NC5=O)N |
Origin of Product |
United States |
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